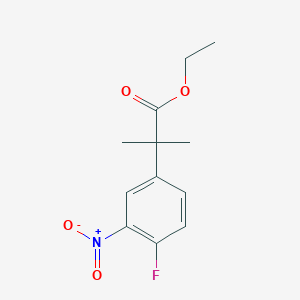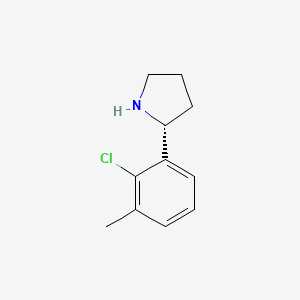![molecular formula C12H15NO2 B13078668 n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H15NO2 It is characterized by a benzo[d][1,3]dioxole ring fused with an amine group and a cyclopropylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyclopropylethyl Group: This step involves the alkylation of the benzo[d][1,3]dioxole ring with a cyclopropylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antitumor activities and other therapeutic properties.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. It can induce apoptosis and cause cell cycle arrest in cancer cells, making it a potential antitumor agent . The compound’s effects are mediated through pathways involving cell signaling and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylmethylamine
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylthiazole
Uniqueness
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, such as the cyclopropylethyl group and the benzo[d][1,3]dioxole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3 |
Clave InChI |
DAURYARKYXGTRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



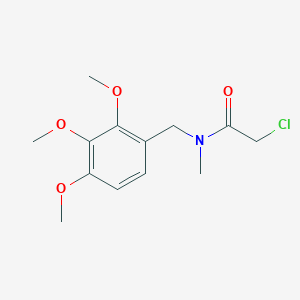
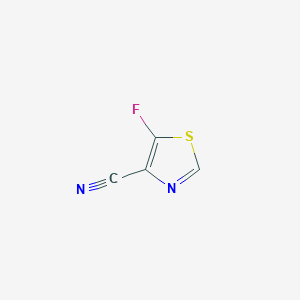

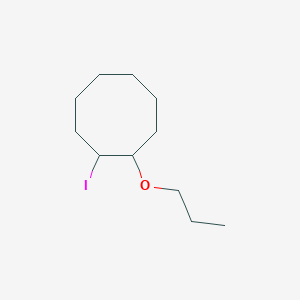
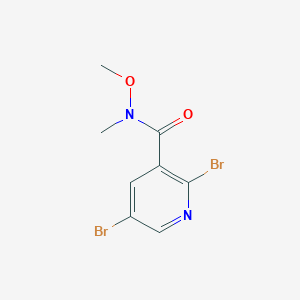
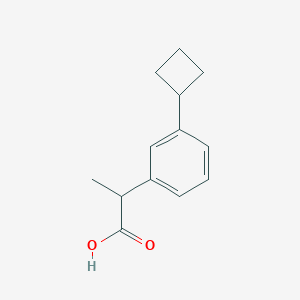
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)
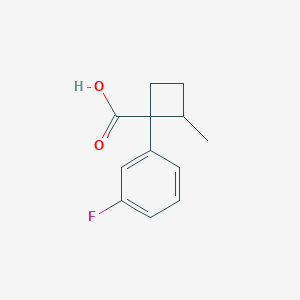
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)

